physicochemical properties of 5-Methylthiophen-3-amine hydrochloride
physicochemical properties of 5-Methylthiophen-3-amine hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of 5-Methylthiophen-3-amine Hydrochloride
Abstract
5-Methylthiophen-3-amine hydrochloride is a heterocyclic amine of interest as a potential building block in medicinal chemistry and materials science. A comprehensive understanding of its physicochemical properties is paramount for its effective application, particularly in drug discovery, where these parameters govern formulation, bioavailability, and pharmacokinetic profiles. This technical guide provides a detailed examination of the known and predicted . Due to the limited availability of direct experimental data in peer-reviewed literature, this document synthesizes information from structural analogs, predictive models, and established chemical principles. Furthermore, it offers detailed, field-proven experimental protocols for researchers to determine critical parameters such as solubility, pKa, and lipophilicity, ensuring a robust foundation for future research and development.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise identity. 5-Methylthiophen-3-amine hydrochloride is the salt formed from the reaction of the free base, 5-methylthiophen-3-amine, with hydrochloric acid. This conversion to a salt form is a common strategy in pharmaceutical development to enhance aqueous solubility and stability.
| Identifier | Data | Source |
| IUPAC Name | 5-methylthiophen-3-amine;hydrochloride | N/A |
| Synonyms | 3-Amino-5-methylthiophene hydrochloride | N/A |
| CAS Number | 24030-01-1 | [1] |
| Molecular Formula | C₅H₈ClNS | [2] |
| Molecular Weight | 149.64 g/mol | [2] |
| Canonical SMILES | CC1=CC(=CS1)N.Cl | [3] |
| InChI Key | QQRODCVDMUHZCX-UHFFFAOYSA-N | [2] |
The structure features a five-membered thiophene ring, which is an important scaffold in many pharmaceutical agents due to its bioisosteric relationship with the benzene ring. The amine group at the 3-position imparts basicity, while the methyl group at the 5-position influences the molecule's electronic properties and lipophilicity.
Core Physicochemical Properties
The behavior of a compound in a biological or chemical system is dictated by its intrinsic physicochemical properties. The following table summarizes the available and predicted data for 5-Methylthiophen-3-amine hydrochloride.
| Property | Value / Description | Rationale & Significance |
| Physical State | Expected to be a solid, crystalline powder at room temperature. | Based on analogous compounds like thiophen-3-amine hydrochloride. The solid state is critical for handling, formulation, and storage. |
| Melting Point | Data not available. (Analog: thiophen-3-amine HCl, 172-173 °C) | The melting point is a key indicator of purity and lattice energy. A sharp melting range suggests high purity. |
| Molecular Weight | 149.64 g/mol | [2] Calculated from the molecular formula. Essential for all stoichiometric calculations. |
| Aqueous Solubility | Expected to have good water solubility. | The hydrochloride salt form significantly increases polarity and the potential for hydrogen bonding with water compared to the free base, enhancing solubility.[4] |
| pKa | Data not available. (Predicted range: 4-5 for the protonated amine) | The pKa of the conjugate acid (R-NH₃⁺) determines the ionization state at different pH values, which profoundly impacts solubility, absorption, and receptor binding. |
| Lipophilicity (XlogP) | 1.3 (for the free base) | [3] This predicted value for the free base indicates moderate lipophilicity. The ionized hydrochloride form will have a much lower partition coefficient (LogD) at physiological pH, favoring the aqueous phase. |
Analytical Characterization and Spectral Profile
Unambiguous identification and purity assessment are critical for any scientific study. This is achieved through a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating molecular structure. For 5-Methylthiophen-3-amine hydrochloride dissolved in a suitable solvent like D₂O or DMSO-d₆, the following signals are expected:
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¹H NMR:
-
A singlet for the methyl (CH₃) protons.
-
Two distinct signals in the aromatic region for the two thiophene ring protons (at C2 and C4).
-
A broad signal for the ammonium (-NH₃⁺) protons, which may exchange with solvent protons.
-
-
¹³C NMR:
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A signal in the aliphatic region for the methyl carbon.
-
Four distinct signals in the aromatic/heteroaromatic region for the thiophene ring carbons.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. Key expected absorption bands include:
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~2800-3100 cm⁻¹: N-H stretching from the ammonium group.
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~2900-3000 cm⁻¹: C-H stretching from the methyl and thiophene groups.
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~1500-1600 cm⁻¹: N-H bending vibrations.
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~1400-1550 cm⁻¹: C=C stretching within the thiophene ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. Using a soft ionization technique like electrospray ionization (ESI), the primary ion observed would be that of the free base [M+H]⁺, corresponding to the cationic form C₅H₈NS⁺. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition with high accuracy.[5]
Chromatographic Purity
Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the standard method for determining the purity of small molecules. A typical method would involve a C18 column with a mobile phase gradient of water and acetonitrile containing a modifier like formic acid or TFA. Gas chromatography (GC) can also be employed, often coupled with mass spectrometry (GC-MS), for purity analysis and identification of volatile impurities.[6][7]
Experimental Protocols for Physicochemical Characterization
The causality behind robust protocol design is the generation of reproducible and trustworthy data. The following methods are standard in the pharmaceutical industry and are designed to be self-validating.
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
Expertise & Rationale: The shake-flask method is the gold-standard for determining thermodynamic solubility. The core principle is to create a saturated solution at equilibrium, then measure the concentration of the dissolved solute. This method is chosen for its accuracy and direct measurement of the compound's intrinsic property.
Methodology:
-
Preparation: Add an excess amount of 5-Methylthiophen-3-amine hydrochloride (e.g., 10 mg) to a known volume of buffer (e.g., 1 mL of phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. A mechanical shaker or rotator is ideal.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Sampling: Carefully remove an aliquot of the clear supernatant.
-
Quantification: Dilute the supernatant with the mobile phase and quantify the concentration of the dissolved compound using a pre-validated HPLC-UV or LC-MS/MS method against a calibration curve.[8]
-
Calculation: Express the solubility in units such as mg/mL or µM.
Caption: Workflow for Aqueous Solubility Determination.
Protocol: Determination of LogD (Shake-Flask Method)
Expertise & Rationale: Lipophilicity is a critical determinant of a drug's ability to cross cell membranes. LogD (the distribution coefficient at a specific pH) is more physiologically relevant than LogP for ionizable compounds. This protocol measures the compound's partitioning between an aqueous phase (buffer at pH 7.4) and an immiscible organic phase (n-octanol), mimicking the lipid/water environments in the body.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with buffer (pH 7.4) and buffer with n-octanol by mixing them vigorously and allowing the layers to separate overnight.
-
Compound Addition: Prepare a stock solution of the compound in the aqueous buffer. Add a known volume of this stock to a vial containing equal volumes of the pre-saturated n-octanol and buffer.
-
Equilibration: Shake the vial for several hours to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.
-
Quantification: Carefully sample both the aqueous and organic layers. Determine the concentration of the compound in each layer using HPLC or LC-MS.
-
Calculation: Calculate LogD using the formula: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Caption: Workflow for LogD Determination.
Stability, Storage, and Safety
Chemical Stability and Storage
Based on data for analogous amine hydrochlorides, 5-Methylthiophen-3-amine hydrochloride is likely to be hygroscopic.[9] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere like argon or nitrogen to prevent moisture uptake and potential degradation.[9][10] Long-term stability studies under various temperature and humidity conditions (following ICH guidelines) would be necessary for pharmaceutical development.
Safety and Handling
Hazard Profile: Based on safety data sheets for structurally related compounds, 5-Methylthiophen-3-amine hydrochloride should be handled as a hazardous substance.[11]
-
H302: Harmful if swallowed.[12]
-
H315: Causes skin irritation.[13]
-
H319: Causes serious eye irritation.[13]
Handling Precautions:
-
Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[14]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling.[13] Avoid creating dust when handling the solid material.[9]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[9]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[9]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12][13]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[14]
Conclusion
5-Methylthiophen-3-amine hydrochloride presents as a valuable chemical intermediate whose full potential is yet to be explored. While publicly available experimental data on its physicochemical properties are sparse, this guide provides a robust framework based on chemical principles, data from analogous structures, and predictive tools. The detailed experimental protocols herein are designed to empower researchers to generate the high-quality, reproducible data necessary to advance their work. By adhering to the outlined analytical, handling, and safety procedures, scientists can confidently and safely incorporate this compound into their research and development pipelines.
References
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PubChem. 5-Methylthiophen-3-amine | C5H7NS | CID 6422232. Available from: [Link]
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PubChem. Thiophen-3-amine hydrochloride | C4H6ClNS | CID 12413181. Available from: [Link]
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PubChemLite. 5-methylthiophen-3-amine hydrochloride (C5H7NS). Available from: [Link]
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Royal Society of Chemistry. Analytical Methods. Available from: [Link] (Note: General reference for analytical techniques).
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Seither, J. Z. (2018). Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances. FIU Electronic Theses and Dissertations. Available from: [Link]
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Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available from: [Link]
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MDPI. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Available from: [Link]
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